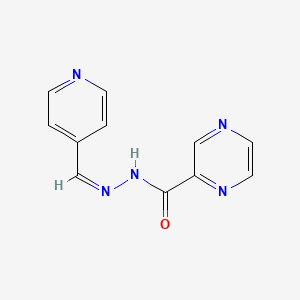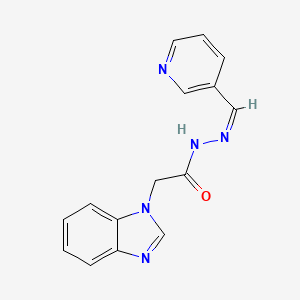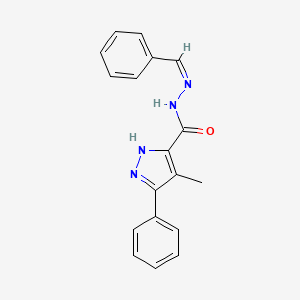
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as PIPER, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PIPER is a piperazine derivative that has been shown to exhibit a wide range of pharmacological activities, including antiviral, antitumor, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in viral replication, tumor growth, and bacterial cell wall synthesis. This compound has been shown to inhibit the activity of the influenza virus polymerase, which is essential for viral replication. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound's antibacterial activity is believed to be due to its ability to disrupt the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the immune response. This compound has also been shown to inhibit the activity of various enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for use in lab experiments, including its broad range of pharmacological activities, relatively low toxicity, and ease of synthesis. However, there are also some limitations to its use, including its poor solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for research on N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more effective drugs. Additionally, there is potential for the use of this compound in combination with other drugs to enhance their efficacy. Finally, further studies are needed to assess the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the reaction of 4-isopropylbenzaldehyde and 2-methoxyaniline with piperazine in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A, hepatitis C, and HIV. This compound has also been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)19-10-8-18(9-11-19)16-22-24-14-12-23(13-15-24)20-6-4-5-7-21(20)25-3/h4-11,16-17H,12-15H2,1-3H3/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDBRPFUMPQUFA-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)







![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)


![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)
